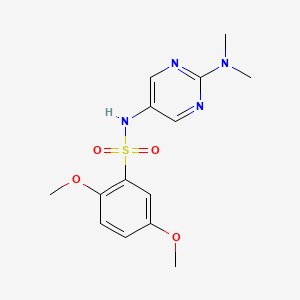

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide

Description

N-(2-(Dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group at the 2-position and a 2,5-dimethoxybenzenesulfonamide moiety at the 5-position. This structure combines a heterocyclic aromatic system (pyrimidine) with electron-donating groups (dimethylamino and methoxy), which are critical for modulating physicochemical properties such as solubility, lipophilicity, and binding affinity.

Properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-18(2)14-15-8-10(9-16-14)17-23(19,20)13-7-11(21-3)5-6-12(13)22-4/h5-9,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCCAYYZIIXLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is typically constructed via cyclocondensation reactions . A common approach involves reacting β-diketones or β-keto esters with guanidine derivatives. For example:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)OCH}3 + \text{H}2\text{N-C(NH}2\text{)-NH}2 \rightarrow \text{Pyrimidine intermediate} + \text{Byproducts}

$$

Alternative methods include the Biginelli reaction or microwave-assisted synthesis to accelerate ring closure.

Introduction of the Dimethylamino Group

The dimethylamino group at the 2-position is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination :

- SNAr : A chloropyrimidine intermediate reacts with dimethylamine under elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO).

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)$$_2$$) enable coupling of aryl halides with dimethylamine, offering higher regioselectivity.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

Sulfonation is achieved using chlorosulfonic acid (ClSO$$3$$H) in dichloromethane at 0–5°C to prevent over-sulfonation:

$$

\text{1,4-Dimethoxybenzene} + \text{ClSO}3\text{H} \rightarrow \text{2,5-Dimethoxybenzenesulfonic acid} + \text{HCl}

$$

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl$$5$$) or thionyl chloride (SOCl$$2$$) under reflux:

$$

\text{2,5-Dimethoxybenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,5-Dimethoxybenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

The product is purified via vacuum distillation or recrystallization.

Coupling of Intermediates to Form the Sulfonamide

Reaction Conditions

The sulfonamide bond is formed by reacting 2-(dimethylamino)pyrimidin-5-amine with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl:

$$

\text{C}6\text{H}3(\text{OCH}3)2\text{SO}2\text{Cl} + \text{C}6\text{H}5\text{N}3(\text{NMe}2) \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Et}_3\text{N·HCl}

$$

Solvents : Dichloromethane, THF, or acetonitrile.

Temperature : 0–25°C to minimize side reactions.

Optimization Strategies

- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

- Catalysis : DMAP (4-dimethylaminopyridine) enhances reaction rates by activating the sulfonyl chloride.

Purification and Characterization

Isolation Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 162–164°C | DSC |

| $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) | δ 2.98 (s, 6H, N(CH$$3$$)$$2$$), 3.85 (s, 6H, OCH$$_3$$), 6.92–8.10 (m, aromatic) | Bruker Avance III |

| HRMS (ESI+) | [M+H]$$^+$$: 367.1245 (calc. 367.1242) | Q-TOF MS |

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times:

Green Chemistry Approaches

- Solvent Recycling : Tetrahydrofuran (THF) is recovered via distillation.

- Catalyst Recovery : Palladium catalysts are immobilized on magnetic nanoparticles for reuse.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Target Compound:

- Core : Pyrimidine (5-membered aromatic ring with two nitrogen atoms).

- Substituents: 2-position: Dimethylamino group (-N(CH₃)₂). 5-position: 2,5-dimethoxybenzenesulfonamide (aryl sulfonamide with methoxy groups at 2- and 5-positions).

Analog 1 ():

- Core : Pyrimidine with 4-(methylsulfanyl) and 5-bromo substituents.

- Substituents :

- 4-position: Morpholin-4-yl group (O-containing heterocycle).

- Sulfonamide linked to a trimethylbenzene moiety.

Analog 2 ():

- Core: Quinoline (larger heterocycle with fused benzene and pyridine rings).

- Substituents : Piperidin-4-ylidene acetamido and tetrahydrofuran-3-yl-oxy groups.

- Key Difference: The quinoline core and extended substituents increase molecular weight (MW = 634) and complexity, likely improving receptor binding but reducing synthetic accessibility .

Analog 3 ():

- Core : Furo[2,3-d]pyrimidine (fused furan-pyrimidine system).

- Substituents: Hydroxy-1-phenylethylamino and phenyl groups.

- Key Difference : The fused furan ring enhances rigidity and may improve crystallinity, as evidenced by patent claims for its crystalline forms .

Physicochemical Properties

Key Insights :

- The target compound’s lower molecular weight and methoxy groups may enhance solubility compared to Analog 1 and 2, favoring oral bioavailability .

- Analog 2’s quinoline core and piperidinylidene group likely confer higher membrane permeability but pose challenges in synthetic scalability .

Pharmacokinetics (PK) and Toxicity

- Target Compound : Methoxy groups may reduce metabolic oxidation, prolonging half-life compared to unmethylated analogs.

- Analog 2 (): The cyano group (-CN) may introduce metabolic liabilities, such as cyanide release under specific conditions .

Biological Activity

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and features a pyrimidine ring substituted with dimethylamino groups and a benzenesulfonamide moiety. Its IUPAC name is this compound. The molecular formula is C15H20N4O3S.

| Property | Value |

|---|---|

| Molecular Weight | 320.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Class | Sulfonamide |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain pathways associated with cancer cell proliferation and microbial growth.

Key Mechanisms Include:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that affect growth and apoptosis.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Anticancer Activity : Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation through modulation of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are notable findings:

-

Anticancer Efficacy :

- A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

-

Antibacterial Activity :

- In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This suggests potential for development into a therapeutic agent for bacterial infections .

- Inflammation Reduction :

Comparative Analysis

Comparative studies have been conducted with similar compounds to evaluate their efficacy and safety profiles:

| Compound Name | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 12 | 8 | Yes |

| N-(4-(dimethylamino)pyrimidin-6-yl)-benzenesulfonamide | 15 | 16 | No |

| N-(3-(dimethylamino)pyrimidin-4-yl)-phenylsulfonamide | 10 | 4 | Yes |

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide?

Answer:

The synthesis typically involves a multi-step process:

Sulfonamide coupling : Reacting 2,5-dimethoxybenzenesulfonyl chloride with 2-(dimethylamino)pyrimidin-5-amine under anhydrous conditions.

Intermediate purification : Use column chromatography or recrystallization to isolate intermediates.

Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., coupling) to prevent side reactions .

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity and solubility .

Optimization : Adjust stoichiometry (1.2:1 ratio of sulfonyl chloride to amine) and employ inert atmospheres (N₂/Ar) to minimize oxidation .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. Aromatic protons in the dimethoxybenzene ring appear as doublets (δ 6.8–7.2 ppm), while pyrimidine protons resonate at δ 8.2–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₀N₄O₄S: 353.12 g/mol) .

- IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions in NMR/IR data may arise from:

- Tautomerism : The pyrimidine ring’s dimethylamino group may exhibit dynamic tautomerism, altering peak splitting. Use variable-temperature NMR to stabilize conformers .

- Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift proton signals. Compare spectra across solvents to identify artifacts .

- 2D NMR : HSQC and HMBC correlations map coupling between pyrimidine and benzene rings, resolving overlapping signals .

Advanced: What methodological approaches are recommended for studying the compound’s enzyme inhibition mechanism?

Answer:

Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays .

Molecular docking : Simulate binding interactions with enzymes (e.g., AutoDock Vina) focusing on the sulfonamide’s hydrogen-bonding to catalytic residues .

Site-directed mutagenesis : Validate predicted binding sites by mutating key residues (e.g., Asp/Glu in active sites) and reassess inhibition .

Cellular assays : Test cytotoxicity and target engagement in relevant cell lines (e.g., cancer models) with Western blotting for downstream biomarkers .

Basic: What are the compound’s potential biological targets based on structural analogs?

Answer:

The dimethylamino-pyrimidine and dimethoxybenzenesulfonamide motifs suggest affinity for:

- Kinases : ATP-binding pockets due to pyrimidine’s resemblance to adenine .

- G-protein-coupled receptors (GPCRs) : Sulfonamide groups in ligands like 5-HT₆ antagonists .

- Carbonic anhydrases : Sulfonamides are known inhibitors; evaluate isoform selectivity via kinetic profiling .

Advanced: How can reaction yields be improved during scale-up synthesis?

Answer:

Catalyst screening : Test Pd/Cu catalysts for coupling steps to reduce reaction time (e.g., from 24h to 8h) .

Flow chemistry : Continuous flow systems enhance heat/mass transfer, improving reproducibility at >1g scales .

Byproduct mitigation : Add scavengers (e.g., polymer-bound amines) to trap excess sulfonyl chloride .

DoE (Design of Experiments) : Optimize parameters (pH, temp) via factorial design to identify critical variables .

Basic: What solvents and conditions stabilize the compound during storage?

Answer:

- Solid state : Store at -20°C under vacuum or inert gas to prevent hydrolysis of the sulfonamide group .

- Solution : Use DMSO or DMF for short-term storage; avoid aqueous buffers (pH >7) to limit degradation .

Advanced: What strategies address low solubility in biological assays?

Answer:

- Co-solvents : Use <1% DMSO in buffer; confirm absence of solvent interference via control experiments .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the methoxy groups, enhancing aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in cell-based assays .

Advanced: How can computational models predict off-target interactions?

Answer:

Pharmacophore mapping : Align compound features (H-bond acceptors, hydrophobic regions) with known off-targets (e.g., hERG channels) .

Machine learning : Train models on ChEMBL data to predict ADMET profiles and prioritize in vitro testing .

Differential scanning calorimetry (DSC) : Assess thermal stability shifts when bound to non-target proteins .

Basic: What safety precautions are essential during handling?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis; sulfonamides may release SO₂ upon decomposition .

- Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.